2-Fluoro-5-(pentafluorosulfur)benzaldehyde
Description
2-Fluoro-5-(pentafluorosulfur)benzaldehyde (CAS: 1240257-02-6, molecular formula: C₇H₃F₆OS) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 2-position and a pentafluorosulfur (SF₅) group at the 5-position of the benzaldehyde ring. The SF₅ group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the compound.
Properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYGZGWRNJVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzaldehyde precursor. One common method involves the reaction of 2-fluorobenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the successful incorporation of the pentafluorosulfur group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process. The final product is purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and pentafluorosulfur groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-(pentafluorosulfur)benzoic acid.
Reduction: 2-Fluoro-5-(pentafluorosulfur)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(pentafluorosulfur)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Molecular Properties
The SF₅ group distinguishes this compound from analogs with other substituents (e.g., CF₃, Cl, CH₃). Key comparisons include:
Table 1: Structural and Physical Properties of Analogous Benzaldehydes
Key Observations:
- Electron-Withdrawing Effects : The SF₅ group is more electronegative than CF₃ or Cl, leading to stronger deactivation of the aromatic ring. This enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic attack .
- Thermal Stability : SF₅-containing compounds generally exhibit higher thermal stability compared to CF₃ analogs due to stronger sulfur-fluorine bonds .
Biological Activity
2-Fluoro-5-(pentafluorosulfur)benzaldehyde (CAS No. 1240257-02-6) is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The molecular formula for this compound is C7H4F6OS. Its distinctive functional groups contribute to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in synthesis and biological activity exploration.
The biological activity of this compound is largely influenced by its interaction with specific biomolecules. The fluorine and pentafluorosulfur groups can modify the compound's reactivity and binding affinity to various targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved in its action require further investigation but may include modulation of enzyme activities and receptor interactions .
Biological Activity Studies
Research on the biological activity of this compound has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's. In particular, compounds with similar structures have been shown to exhibit inhibitory activity against BACE-1 (beta-site APP-cleaving enzyme 1), which is crucial in the production of amyloid-beta proteins associated with Alzheimer's disease .
Case Studies
- Alzheimer's Disease Research : A pharmaceutical composition that includes compounds resembling this compound has demonstrated efficacy in reducing amyloid-beta production, suggesting that this compound may play a role in neuroprotective strategies against Alzheimer's disease .
- Adrenergic Receptor Activity : Similar fluorinated compounds have shown varying affinities for alpha and beta-adrenergic receptors, indicating that the presence of fluorine atoms can significantly alter receptor binding properties. This suggests that this compound could also exhibit unique interactions with adrenergic pathways .
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluorobenzaldehyde | Contains one fluorine atom | Moderate activity on adrenergic receptors |
| 5-(Pentafluorosulfur)benzaldehyde | Contains pentafluorosulfur group | Potential neuroprotective effects |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Combination of fluorine substituents | Varying receptor affinities |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
